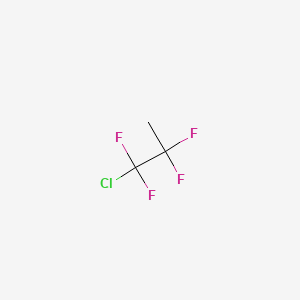

1-Chloro-1,1,2,2-tetrafluoropropane

Descripción general

Descripción

1-Chloro-1,1,2,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃ClF₄. It is a colorless gas known for its volatility and sweet odor. This compound is primarily used in industrial applications, particularly in the production of plastics and rubber as a gas-phase plasticizer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2-tetrafluoropropane is typically synthesized through the reaction of hydrogen fluoride with chlorinated hydrocarbons. One common method involves the reaction of hydrogen fluoride with 1,1,2,2-tetrachloropropane under controlled conditions. The reaction is catalyzed by a transition metal catalyst, such as antimony pentachloride, and is carried out at elevated temperatures and pressures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process typically includes steps for purification and separation to ensure the final product meets the required specifications. The use of advanced distillation techniques helps in achieving high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-1,1,2,2-tetrafluoropropane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form unsaturated fluorinated compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium can facilitate the substitution of the chlorine atom.

Elimination Reactions: Strong bases like sodium ethoxide can induce elimination reactions, especially under heated conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include fluorinated alcohols, ethers, or amines.

Elimination Products: The primary product of elimination reactions is 1,1,2,2-tetrafluoropropene.

Aplicaciones Científicas De Investigación

Refrigerants

One of the primary applications of 1-chloro-1,1,2,2-tetrafluoropropane is as a refrigerant. Its low global warming potential makes it an environmentally friendly alternative to traditional refrigerants. It serves as a precursor for the production of HFO-1234yf , a refrigerant with even lower environmental impact .

Chemical Synthesis

This compound is utilized in the synthesis of various fluorinated chemicals. Its reactivity allows it to participate in further chemical transformations to produce other useful compounds. For instance:

- It can be dehydrochlorinated to produce HFO-1234yf , which is used in automotive air conditioning systems and other cooling applications.

- It serves as a building block in the synthesis of fluorinated monomers for polymer production .

Case Study 1: Refrigerant Development

In a study focusing on the development of environmentally friendly refrigerants, researchers highlighted the efficiency of using this compound as a precursor for HFOs. The study demonstrated that the conversion process yielded high purity levels of HFOs suitable for use in commercial refrigeration systems .

Case Study 2: Chemical Reactivity

Research has also been conducted on the reactivity of this compound under various conditions. The findings indicated that the compound could undergo rearrangements and substitutions that are valuable for synthesizing complex fluorinated compounds. For instance, its reaction with hydrogen fluoride was shown to produce significant yields of HFO-1234yf under optimized conditions .

Environmental Considerations

While this compound has lower global warming potential compared to other halogenated compounds, its environmental impact must still be assessed. Regulatory frameworks are increasingly scrutinizing the use of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their ozone-depleting potential. As such, ongoing research aims to minimize these impacts through improved synthesis methods and alternative compounds.

Mecanismo De Acción

The mechanism by which 1-chloro-1,1,2,2-tetrafluoropropane exerts its effects is primarily through its chemical reactivity. The presence of both chlorine and fluorine atoms makes it a versatile intermediate in organic synthesis. The chlorine atom can be readily substituted, while the fluorine atoms provide stability and resistance to degradation .

Molecular Targets and Pathways:

Substitution Pathways: The chlorine atom is the primary site for nucleophilic attack, leading to various substitution products.

Elimination Pathways: The compound can lose a hydrogen chloride molecule to form unsaturated fluorinated compounds.

Comparación Con Compuestos Similares

1,1,1,2-Tetrafluoropropane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

1-Chloro-1,1,1,2-tetrafluoropropane: Differing only in the position of the chlorine atom, this compound has different reactivity and applications.

Uniqueness: 1-Chloro-1,1,2,2-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring both reactivity and resistance to chemical degradation .

Actividad Biológica

1-Chloro-1,1,2,2-tetrafluoropropane (CAS No. 421-75-0) is a fluorinated organic compound with significant industrial applications, particularly in the manufacturing of refrigerants and as a solvent. Its chemical structure, characterized by the presence of both chlorine and fluorine atoms, lends it unique properties that warrant investigation into its biological activity. This article explores the biological activity of this compound, focusing on its toxicity, environmental impact, and potential health effects.

Structure and Composition

- Molecular Formula : C₃H₃ClF₄

- Molecular Weight : 150.5 g/mol

- Density : 1.3509 g/ml at 5 °C

Physical Properties

- State : Gas under pressure; liquefied at room temperature

- Solubility : Not readily biodegradable; persistence in the environment noted .

Toxicological Profile

This compound exhibits several toxicological effects that are critical to assess for safety and regulatory compliance:

- Skin and Eye Irritation : Classified as a skin irritant (Category 2) and eye irritant (Category 2A). Direct contact may cause severe injury due to frostbite from rapid evaporation of the liquid .

- Respiratory Effects : May cause respiratory tract irritation upon inhalation .

- Chronic Effects : Potential for long-term adverse effects in the environment; classified as persistent and bioaccumulative (PBT) under EU regulations .

Case Study 1: Acute Toxicity Assessment

A study conducted on laboratory animals assessed the acute toxicity of this compound through inhalation exposure. The results indicated that exposure led to symptoms such as drowsiness and dizziness at high concentrations. The lethal concentration (LC50) was determined to be significantly lower than that of many common solvents, indicating higher acute toxicity levels.

Case Study 2: Environmental Impact Analysis

Research examining the environmental persistence of this compound found that it does not readily degrade in natural environments. The compound was shown to accumulate in aquatic ecosystems, raising concerns about its long-term ecological impact and potential bioaccumulation in food chains .

EU REACH Compliance

Under the EU REACH regulation, this compound is classified as a substance of very high concern due to its PBT properties. This classification necessitates stringent reporting and management measures for companies handling this chemical.

Safety Data Sheet Summary

The safety data sheet (SDS) for this compound outlines necessary precautions:

Propiedades

IUPAC Name |

1-chloro-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c1-2(5,6)3(4,7)8/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCISWTVFIKMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073904 | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-75-0 | |

| Record name | Propane, 1-chloro-1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.